3-(4-((叔丁氧羰基氨基)甲基)苯基)丙酸

描述

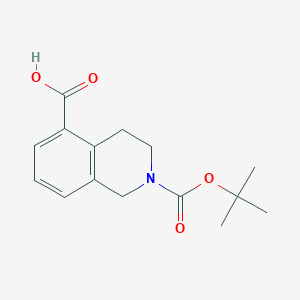

The compound of interest, 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, is a chemical entity that appears to be related to a family of compounds with tert-butoxycarbonylamino groups. These compounds are often used in the synthesis of various pharmaceuticals and as intermediates in organic chemistry. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multistep processes starting from commercially available precursors. For example, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was achieved starting from l-DOPA, which underwent protection and iodination steps . Similarly, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid involved selective methylation, Boc-protection, acylation, reduction, and oxidation steps . These examples demonstrate the complexity and the multi-step nature of synthesizing compounds with tert-butoxycarbonylamino groups.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonylamino groups has been studied using various spectroscopic techniques. For instance, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine was examined to understand the role of N-methylation in peptide conformation . The structure of related compounds is confirmed using techniques such as IR, NMR (1H, 13C, 2D COSY, HSQC), ESI-MS, and HRMS .

Chemical Reactions Analysis

The tert-butoxycarbonylamino group is involved in various chemical reactions, particularly as a protecting group in peptide synthesis. It can be introduced into a molecule through Boc-protection reactions and removed under acidic conditions. The synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester showcases the regioselective functionalization of different positions on a molecule . The tert-butoxycarbonylamino group's reactivity is also highlighted in the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, where it is involved in acylation and metal-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butoxycarbonylamino groups are influenced by the presence of this group. For example, the melting point of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a related compound, was reported to be between 63-65 °C . The tert-butoxycarbonylamino group also affects the solubility and stability of the compounds it is part of. The safety evaluation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, for use in food contact materials, indicates that the physical and chemical properties of these compounds are important for their applications and potential migration into food .

科学研究应用

Application in Dipeptide Synthesis

- Summary of the Application: Tert-butoxycarbonyl-protected amino acids are used in the synthesis of dipeptides. These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .

- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Application in Sitagliptin Phosphate Synthesis

- Summary of the Application: Tert-butoxycarbonyl-protected amino acids are used in the synthesis of Sitagliptin Phosphate, a medication used for the treatment of Type 2 diabetes .

- Methods of Application: The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .

- Results or Outcomes: The key chiral intermediate Boc-amino acid 1 prepared by this novel route was further converted to Sitagliptin phosphate following the known literature protocol .

Application in Antioxidant Synthesis

- Summary of the Application: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a derivative of tert-butoxycarbonyl-protected amino acids, is used in the synthesis of antioxidants .

- Methods of Application: The synthesis is based on ester exchanges of polyatomic alcohols .

- Results or Outcomes: The resulting compound is a widespread stabilizer of phenolic structure .

Application in Ionic Liquid Synthesis

- Summary of the Application: Tert-butoxycarbonyl-protected amino acids are used in the synthesis of amino acid ionic liquids (AAILs), which have multiple reactive groups and can be used for organic synthesis .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Application in Antifungal Agent Synthesis

- Summary of the Application: Compounds derived from 1,2,4-triazoles, which can be synthesized from tert-butoxycarbonyl-protected amino acids, have a wide spectrum of activities, including antifungal properties .

- Methods of Application: The synthesis of these compounds involves the use of tert-butoxycarbonyl-protected amino acids as starting materials .

- Results or Outcomes: The resulting compounds have shown promising results in inhibiting the growth of various fungi .

安全和危害

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

属性

IUPAC Name |

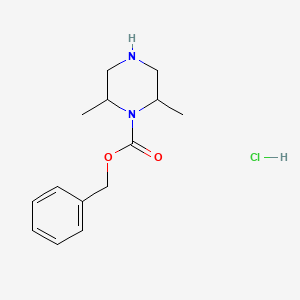

3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUMJMFHSOBLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624343 | |

| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid | |

CAS RN |

132691-45-3 | |

| Record name | 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132691-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。